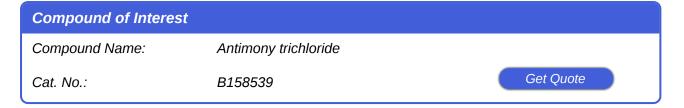


# A Comparative Guide to Antimony Trichloride and Other Flame Retardant Synergists

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **antimony trichloride** as a flame retardant synergist against other common alternatives, namely zinc borate and melamine polyphosphate. The performance of these synergists is evaluated based on experimental data from standard flammability tests, including Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and Cone Calorimetry. Detailed experimental protocols and the mechanisms of action for each synergist are also provided to aid in research and development.

# **Executive Summary**

Antimony compounds, particularly antimony trioxide which forms **antimony trichloride** in situ in the presence of a halogen source, have long been a benchmark for flame retardant synergists due to their high efficiency in the gas phase. However, growing environmental and health concerns have driven the search for alternatives. Zinc borate has emerged as a multifunctional flame retardant, acting in both the condensed and gas phases, while melamine polyphosphate is a halogen-free option that primarily functions in the condensed phase through intumescence. The choice of synergist depends on the specific polymer, desired fire safety standards, and environmental considerations.

# **Performance Comparison**

The efficacy of a flame retardant synergist is highly dependent on the polymer matrix it is incorporated into. Below are comparative data for antimony trioxide (as a proxy for **antimony** 



**trichloride**'s mechanism), zinc borate, and melamine polyphosphate in various common polymers.

**Table 1: Flammability Data for Flexible Polyvinyl** 

**Chloride (PVC)** 

Flame Retardant System (phr)	LOI (%)	UL-94 Rating	Peak Heat Release Rate (pHRR) (kW/m²)	Total Heat Release (THR) (MJ/m²)	Reference
Neat PVC	24.5	-	-	-	[1]
4 phr Sb <sub>2</sub> O <sub>3</sub>	29.4	-	-	-	[1]
3 phr Sb₂O₃ + 20 phr ATH	30.3	-	-	-	[1]
3 phr Zinc Borate + 20 phr ATH	Increased by 5% vs ATH alone	-	-	-	[1]
50 wt% replacement of Sb <sub>2</sub> O <sub>3</sub> with Zinc Borate	-	-	Drastic reduction	-	[1]

ATH: Alumina Trihydrate

# Table 2: Flammability Data for Polyamide 6 (PA6) and Polyamide 66 (PA66)



Polymer	Flame Retardant System (wt%)	LOI (%)	UL-94 Rating (1.6mm)	pHRR (kW/m²)	THR (MJ/m²)	Referenc e
PA6	Neat	26	V-2	-	-	[2]
PA6	25% Melamine Polyphosp hate (MPP)	Poor	Poor	-	-	[2]
PA6	20% EG + 5% (AlPi/MPP 3:2)	46	-	-	-	[2]
PA66	Brominated Epoxy + Sb <sub>2</sub> O <sub>3</sub>	Excellent	V-0	Excessive reduction	Excessive reduction	[3]
PA66	22% Melamine Polyphosp hate (MPP)	37.8	V-0	-	-	[4]

EG: Expandable Graphite, AlPi: Aluminum Diethylphosphinate

Table 3: Flammability Data for Polypropylene (PP)

Flame Retardant System (wt%)	LOI (%)	UL-94 Rating	Reference
PP + 2% Sb <sub>2</sub> O <sub>3</sub> in APP/PER system	36.6	V-0	[5]
PP + Zinc Borate/Antimony Pentoxide	Improved flame retardancy	-	[6]



APP: Ammonium Polyphosphate, PER: Pentaerythritol

Table 4: Flammability Data for Acrylonitrile Butadiene

Styrene (ABS)

Flame Retardant System	LOI (%)	UL-94 Rating	Reference
ABS + Brominated FR + Sb <sub>2</sub> O <sub>3</sub>	Excellent	V-0	[3]
ABS + 10 phr EP + 5 phr Zinc Borate	27.0	V-0	[7]

EP: Epoxy Polymer

## **Experimental Protocols**

The following are summaries of the standard test methods used to generate the data in the comparison tables.

### **Limiting Oxygen Index (LOI) - ASTM D2863**

The LOI test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a plastic specimen.[8][9]

- Apparatus: A heat-resistant glass column containing a vertically clamped test specimen.
- Procedure: A mixture of oxygen and nitrogen is flowed upwards through the column. The top
  of the specimen is ignited with a small flame. The oxygen concentration is adjusted until the
  flame is just sustained.[10][11]
- Specimen Size: Typically 80-150 mm long, 10 mm wide, and 4 mm thick for injection molded samples.[10]
- Data: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.



#### **UL-94 Vertical Burn Test**

This test classifies the flammability of plastic materials based on their response to a small open flame.[12]

- Apparatus: A test chamber, a Bunsen burner, a specimen clamp, and a cotton patch.
- Procedure: A rectangular test specimen (125 mm x 13 mm) is held vertically. A flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming and glowing is recorded. A second flame application of 10 seconds is performed. The presence of flaming drips that ignite the cotton patch below is also noted.[2][13]
- Classification:
  - V-0: Flaming combustion ceases within 10 seconds after each flame application. No flaming drips ignite the cotton.[12]
  - V-1: Flaming combustion ceases within 30 seconds after each flame application. No flaming drips ignite the cotton.
  - V-2: Flaming combustion ceases within 30 seconds after each flame application. Flaming drips may ignite the cotton.[12]

#### **Cone Calorimetry - ASTM E1354**

The cone calorimeter is a bench-scale instrument that measures the heat release rate and other flammability properties of materials under controlled heat flux conditions.[14][15]

- Apparatus: A conical radiant heater, a specimen holder on a load cell, an ignition source, and an exhaust gas analysis system.[5]
- Procedure: A 100 mm x 100 mm specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²). A spark igniter initiates combustion. The instrument continuously measures the mass of the specimen and the oxygen concentration in the exhaust gas.[15]
- Key Data:
  - Time to Ignition (TTI): The time it takes for the specimen to ignite.



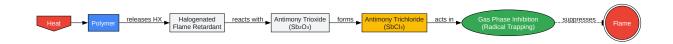
- Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion,
   a key indicator of fire intensity.
- Total Heat Release (THR): The total amount of heat released throughout the test.
- Smoke Production: Measured by light obscuration in the exhaust duct.

#### **Mechanisms of Action**

The synergistic flame retardant effect of these compounds is achieved through different chemical and physical pathways.

### **Antimony Trichloride**

Antimony trioxide itself is not a flame retardant but acts as a synergist with halogenated compounds.[16][17] In the presence of a halogenated flame retardant and heat, antimony trioxide reacts to form antimony trihalides (e.g., **antimony trichloride**, SbCl<sub>3</sub>) and antimony oxyhalides.[17] These volatile antimony species interfere with the combustion process in the gas phase by scavenging highly reactive H• and OH• radicals, which are essential for flame propagation.[17]



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Caption: Gas-phase flame retardant mechanism of antimony compounds.

#### **Zinc Borate**

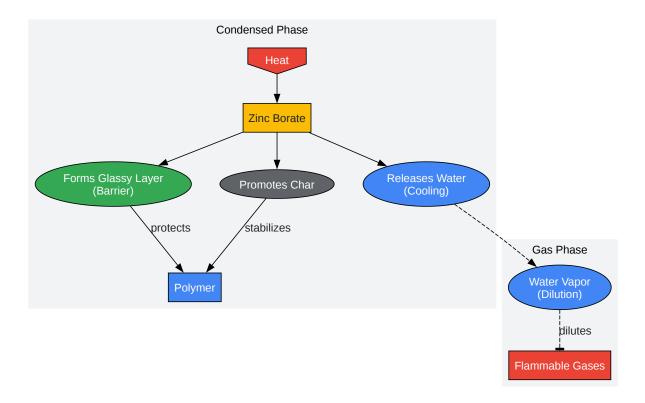
Zinc borate is a multifunctional flame retardant that acts in both the condensed (solid) and gas phases.[18]

• Condensed Phase: Upon heating, zinc borate releases water, which has a cooling effect. It then forms a glassy layer of boric oxide and zinc oxide on the polymer surface. This layer



acts as a barrier, insulating the polymer from heat and oxygen. Zinc borate also promotes the formation of a stable carbonaceous char.[18]

 Gas Phase: The released water vapor can dilute the flammable gases. In halogen-containing systems, zinc borate can synergize with antimony trioxide and catalyze the release of halogens.[19]



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Caption: Condensed and gas-phase flame retardant mechanisms of zinc borate.

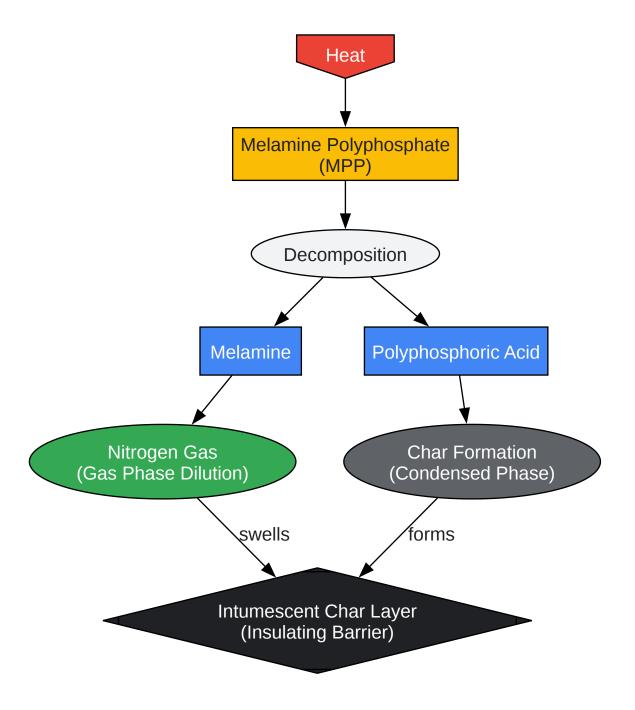


## **Melamine Polyphosphate (MPP)**

Melamine polyphosphate is a halogen-free intumescent flame retardant that primarily acts in the condensed phase.[20]

- Condensed Phase: When heated, MPP decomposes into melamine and polyphosphoric acid.[21]
  - Melamine releases inert nitrogen gas, which dilutes the flammable gases and oxygen in the gas phase.
  - Polyphosphoric acid acts as a dehydrating agent, promoting the formation of a carbonaceous char on the polymer surface. The nitrogen gas released from melamine causes this char to swell (intumesce), creating a thick, insulating foam layer that protects the underlying polymer from heat and oxygen.





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Caption: Intumescent flame retardant mechanism of melamine polyphosphate.

#### Conclusion

The selection of an appropriate flame retardant synergist is a critical decision in the development of fire-safe materials. **Antimony trichloride**, typically generated from antimony trioxide, offers high flame retardant efficacy, particularly in halogenated systems, through a



well-established gas-phase radical trapping mechanism. However, for applications where halogen-free solutions and lower smoke toxicity are paramount, zinc borate and melamine polyphosphate present viable alternatives. Zinc borate provides a balanced performance through both condensed and gas-phase actions, including char promotion and smoke suppression. Melamine polyphosphate excels in creating a protective intumescent char layer, significantly reducing heat release in the condensed phase. This guide provides the foundational data and mechanistic understanding to assist researchers in making informed decisions for their specific polymer systems and performance requirements.

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